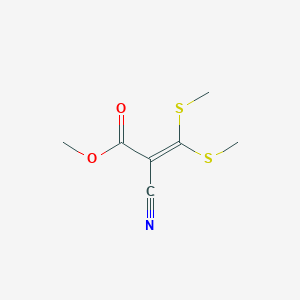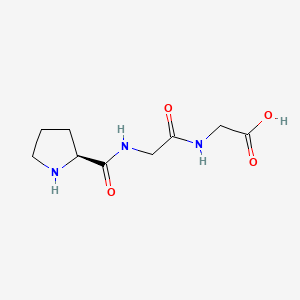
Methyl 2-cyano-3,3-di(methylthio)acrylate
Vue d'ensemble
Description
“Methyl 2-cyano-3,3-di(methylthio)acrylate” is a chemical compound with the molecular formula C7H9NO2S2 . It has an average mass of 203.282 Da and a monoisotopic mass of 203.007462 Da . It is also known by other names such as “2-Cyano-3,3-bis(méthylsulfanyl)acrylate de méthyle” in French and “Methyl-2-cyan-3,3-bis(methylsulfanyl)acrylat” in German .
Molecular Structure Analysis
“Methyl 2-cyano-3,3-di(methylthio)acrylate” has a complex molecular structure. It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds . Its ACD/LogP is 0.67, and it has a polar surface area of 101 Ų .Physical And Chemical Properties Analysis
“Methyl 2-cyano-3,3-di(methylthio)acrylate” has a density of 1.3±0.1 g/cm³, a boiling point of 300.8±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 54.1±3.0 kJ/mol and a flash point of 135.7±27.9 °C . Its index of refraction is 1.553, and it has a molar refractivity of 51.9±0.3 cm³ .Applications De Recherche Scientifique
Synthesis of Pyrimidine and Quinoline Derivatives
Methyl 2-cyano-3,3-di(methylthio)acrylate (MCDMA) has been used extensively in the synthesis of pyrimidine and quinoline derivatives. In one study, MCDMA reacted with carboxamides to produce methyl 3-N-acylamino-2-cyano-3-(methylthio)acrylates, which were then converted into pyrimidine derivatives (Kohra et al., 1988). Another study achieved the synthesis of 2-methylthio-4-hydroxyquinoline-3-carbonitriles by heating MCDMA with arylamines (Tominaga et al., 1990).
Synthesis of Mercapto Pyrazoles
MCDMA, when reacted with N-arylbenzamidrazones, led to the formation of mercapto pyrazole derivatives. The structures of these products were confirmed using various spectroscopic methods, demonstrating MCDMA's utility in synthesizing heterocyclic compounds with potential applications in medicinal chemistry (Aly et al., 2015).
Preparation of Selenazin-4-ones
MCDMA has been used in the preparation of selenazin-4-ones, a class of compounds with potential pharmacological interest. This was achieved by reacting MCDMA with carbonyl compounds or aroyl chlorides, producing 2,3-dihydro-4H-1,3-selenazin-4-ones and 4H-1,3-selenazin-4-ones respectively, in moderate yields (Yokoyama et al., 1986).
Synthesis of Various Heterocyclic Compounds
MCDMA has been instrumental in synthesizing a variety of heterocyclic compounds. For instance, its use in the synthesis of 2H-pyran-2-one derivatives from acetophenones and further investigations for analgesic and CNS-depressant activities showcase its versatility (Kalyankar, 2010). The compound has also been used in the synthesis of 2-methylthioquinoline-3-carbonitriles, useful intermediates for various quinoline derivatives (Wang et al., 2004).
Applications in Molecular Engineering
In molecular engineering, MCDMA derivatives have been explored as organic sensitizers in solar cell applications. This highlights its potential in renewable energy technology, demonstrating its role beyond pharmaceutical chemistry (Kim et al., 2006).
Safety And Hazards
“Methyl 2-cyano-3,3-di(methylthio)acrylate” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of a spill or leak, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .
Propriétés
IUPAC Name |
methyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S2/c1-10-6(9)5(4-8)7(11-2)12-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDBEROAEMAOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C(SC)SC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10313052 | |
| Record name | Methyl 2-cyano-3,3-di(methylthio)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyano-3,3-di(methylthio)acrylate | |
CAS RN |
3490-92-4 | |
| Record name | 3490-92-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-cyano-3,3-di(methylthio)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















